Clomifene citrate

Catalog No.
S1526544
CAS No.
7619-53-6
M.F
C32H36ClNO8
M. Wt
598.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clomifene citrate

CAS Number

7619-53-6

Product Name

Clomifene citrate

IUPAC Name

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C32H36ClNO8

Molecular Weight

598.1 g/mol

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;

InChI Key

PYTMYKVIJXPNBD-OQKDUQJOSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

(Z)-2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethyl-ethanamine 2-Hydroxy-1,2,3-propanetricarboxylate (1:1); (Z)-2-[p-(2-chloro-1,2-diphenylvinyl)phenoxy]triethylamine Citrate (1:1); (Z)-Clomiphene Citrate; Clomiphene A Citrate; NSC 151466; Zu

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
  • Compound and Origin: Clomiphene citrate is a synthetic non-steroidal medication []. Its development can be traced back to the 1960s as researchers aimed to create compounds with similar properties to clomiphene, a naturally occurring anti-estrogen found in Trifolium repens (white clover).
  • Significance: Clomiphene citrate plays a crucial role in ovulation induction, a treatment for infertility in women who don't ovulate regularly or at all [].

Molecular Structure Analysis

  • Key Features: Clomiphene citrate possesses a unique structure with two mirror-image isomers, clomiphene and its enantiomer []. The active ingredient is the trans-clomiphene isomer, while the cis-clomiphene isomer has minimal biological activity. The structure features a central biphenyl core linked to two substituted ethanamine side chains [].

Chemical Reactions Analysis

  • Synthesis: The synthesis of clomiphene citrate is a complex multi-step process involving various organic reactions. Due to the proprietary nature of the manufacturing process, specific details are not publicly available.
  • Mechanism of Action (See Later Section): Clomiphene doesn't directly trigger ovulation. Instead, it interacts with the body's hormonal system.

Physical And Chemical Properties Analysis

  • Melting Point: 159-163 °C [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Poorly soluble in water, but soluble in organic solvents like ethanol and chloroform [].
  • Stability: Sensitive to light and moisture.

Mechanism ofAction

  • Clomiphene acts as a selective estrogen receptor modulator (SERM). It binds competitively to estrogen receptors in the hypothalamus and pituitary gland, but with weaker affinity compared to natural estrogen. This competitive binding disrupts the negative feedback loop normally exerted by estrogen, leading to increased production of gonadotropin-releasing hormone (GnRH). GnRH, in turn, stimulates the pituitary gland to release follicle-stimulating hormone (FSH) and luteinizing hormone (LH), hormones essential for ovulation.
  • Toxicity: Clomiphene is generally well-tolerated, but side effects like hot flashes, headaches, and abdominal bloating can occur. In rare cases, more serious side effects like ovarian hyperstimulation syndrome (OHSS) may develop, where multiple follicles develop simultaneously, leading to enlarged ovaries and potential complications.
  • Flammability: Not readily flammable.
  • Reactivity: No significant reactivity hazards reported.

Treatment of Anovulatory Infertility

Clomiphene citrate's primary application lies in the treatment of anovulatory infertility, the inability to ovulate. It works by acting as a selective estrogen receptor modulator (SERM) . This means it binds to estrogen receptors in the body, but with mixed effects. In the hypothalamus, a region of the brain, clomiphene citrate blocks the negative feedback loop normally exerted by estrogen. This leads to increased production of gonadotropin-releasing hormone (GnRH) . GnRH, in turn, stimulates the pituitary gland to release follicle-stimulating hormone (FSH) and luteinizing hormone (LH) . These hormones are crucial for follicle growth and ovulation.

Research has shown clomiphene citrate to be effective in inducing ovulation in women with various causes of anovulation, including polycystic ovary syndrome (PCOS) .

Potential Use in Male Infertility

While primarily used for female infertility, clomiphene citrate has also been explored for its potential role in treating male infertility. Studies suggest it might improve sperm concentration in men with certain types of infertility, possibly by stimulating the release of testosterone and gonadotropins . However, further research is needed to confirm these findings and establish its safety and efficacy for this purpose.

Other Investigational Uses

Beyond its established applications, clomiphene citrate is being investigated for other potential uses. These include:

  • Treatment of short-lasting unilateral neuralgiform headache attacks (SUNCT): While not currently FDA-approved for this purpose, some studies have shown clomiphene citrate to be effective in reducing the frequency and severity of SUNCT attacks .

UNII

UY5X264QZV

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory.;
H361 (91.49%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Zuclomiphene Citrate is the cis isomer of clomiphene which exhibits weak estrogen agonist activity evaluated for antineoplastic activity against breast cancer. (NCI04)

MeSH Pharmacological Classification

Fertility Agents, Female

Pictograms

Health Hazard

Health Hazard

Other CAS

50-41-9
7619-53-6

Wikipedia

Zuclomiphene citrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

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